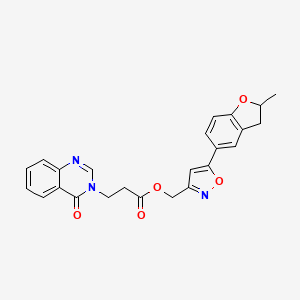
(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule featuring both isoxazole and quinazoline moieties. Its unique structure suggests potential for diverse biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down into key components:
- Isoxazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
- Quinazoline Moiety : Associated with anticancer properties and inhibition of specific enzymes.
- Dihydrobenzofuran Group : Implicated in neuroprotective and cytotoxic activities.
Biological Activities
The biological activities of the compound can be summarized as follows:
| Activity Type | Associated Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Antimicrobial Activity
Preliminary studies suggest that compounds with isoxazole structures exhibit significant antimicrobial properties. The presence of the dihydrobenzofuran moiety may enhance this activity through synergistic effects. For example, related compounds have shown effectiveness against various bacterial strains, indicating a potential for developing new antibiotics.
Anticancer Activity
Research has indicated that quinazoline derivatives possess strong anticancer properties. The compound under review has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated:
- GI50 Values : The concentration required to inhibit cell growth by 50%, with values indicating high potency against breast cancer cell lines ( ).
- Mechanism of Action : It may inhibit tubulin polymerization, disrupting mitosis in cancer cells ( ). This mechanism is similar to well-known anticancer agents like paclitaxel.
Anti-inflammatory Effects
Compounds containing isoxazole rings have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- In Vitro Cancer Cell Line Study :
-
Antimicrobial Efficacy Testing :
- Compounds derived from isoxazole frameworks were tested for their ability to inhibit bacterial growth.
- Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains ().
特性
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-15-10-17-11-16(6-7-21(17)31-15)22-12-18(26-32-22)13-30-23(28)8-9-27-14-25-20-5-3-2-4-19(20)24(27)29/h2-7,11-12,14-15H,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEDGANVLKTMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














